molecular formula C9H16ClNO2 B2803794 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide CAS No. 1489573-20-7

2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide

Cat. No.: B2803794
CAS No.: 1489573-20-7
M. Wt: 205.68
InChI Key: NAQTWGAJEWJWAS-UHFFFAOYSA-N
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Scientific Research Applications

2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide has a wide range of scientific research applications:

Safety and Hazards

While handling 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide, appropriate protective equipment such as chemical-resistant gloves, safety goggles, and a face mask should be worn . It should be stored and transported under suitable conditions, and reactions with other chemicals or flammable substances should be avoided . In case of accidental ingestion or contact, immediate medical assistance should be sought .

Preparation Methods

The synthesis of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves several steps. One common method includes the reaction of 2-chloroacetamide with 1-hydroxycyclohexylmethyl chloride under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. The mixture is then heated under reflux to promote the reaction, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl group to a carbonyl group, forming a ketone derivative.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, reducing it to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions are common for this compound, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting metabolic processes within cells. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to reduced cell proliferation and growth .

Comparison with Similar Compounds

2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide can be compared with other similar compounds, such as:

    2-chloro-N-[(1-hydroxycyclohexyl)methyl]propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group. It exhibits different chemical reactivity and biological activity.

    2-chloro-N-[(1-hydroxycyclohexyl)methyl]butyramide: Another similar compound with a butyramide group, which affects its solubility and interaction with biological targets.

    2-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamide:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-N-[(1-hydroxycyclohexyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c10-6-8(12)11-7-9(13)4-2-1-3-5-9/h13H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQTWGAJEWJWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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